Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate
Description
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate (CAS: 1131587-96-6) is a substituted benzoate ester with the molecular formula C₁₆H₁₅BrO₄ and a molar mass of 351.19 g/mol. Its structure features a benzyloxy group at position 4, a bromine atom at position 5, and a methoxy group at position 2 on the aromatic ring. The compound is stored at 2–8°C to ensure stability, likely due to sensitivity to thermal degradation or hydrolysis . It serves as a key intermediate in pharmaceutical synthesis, particularly in reactions involving halogenated aromatics, where the bromine atom can act as a site for cross-coupling or further functionalization .
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-9-15(13(17)8-12(14)16(18)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNHZNYXHMIODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661008 | |
| Record name | Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-96-6 | |
| Record name | Methyl 5-bromo-2-methoxy-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate typically involves the esterification of 4-(benzyloxy)-5-bromo-2-methoxybenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2-methoxybenzoate.
Substitution: Formation of 4-(benzyloxy)-5-substituted-2-methoxybenzoate derivatives.
Scientific Research Applications
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Methyl 4-(Benzyloxy)-5-Iodo-2-Methoxybenzoate
- Structural Difference : The bromine atom (Br) is replaced with iodine (I).
- Impact :
- Physical Properties : Iodine’s larger atomic radius increases molecular weight (C₁₆H₁₅IO₄) and may elevate density and boiling point compared to the bromo analog.
- Reactivity : Iodine’s lower electronegativity and stronger leaving-group propensity enhance suitability for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions .
- Applications : Useful in radiopharmaceuticals or heavy-atom derivatives for crystallography .
Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate
- Structural Difference : The benzyloxy group is replaced with chlorine (Cl).
- Stability: The absence of the bulky benzyloxy group may reduce steric hindrance, accelerating reactions at the bromine site .
- Synthesis : Prepared via esterification of 5-bromo-4-chloro-2-methoxybenzoic acid using K₂CO₃ and methyl iodide in acetone .
Positional Isomers
Methyl 5-(Benzyloxy)-2-Bromo-4-Methoxybenzoate (CAS: 1263155-19-6)
- Structural Difference : Substituents are rearranged: benzyloxy at position 5, bromine at position 2, and methoxy at position 4.
- Impact :
- Physical Properties : Despite identical molecular formula (C₁₆H₁₅BrO₄), the isomer exhibits distinct dipole moments and solubility profiles. Predicted boiling point: 434.5±40.0°C .
- Reactivity : Altered electronic effects due to substituent positioning may influence regioselectivity in further reactions.
Ester Group Variants
Ethyl 5-Bromo-2-Methoxybenzoate
- Structural Difference : Methyl ester replaced with ethyl.
- Metabolic Stability: Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters .
Functional Group Modifications
Methyl 2-Amino-4-Benzyloxy-5-Methoxybenzoate
- Structural Difference: Bromine replaced with an amino (-NH₂) group.
- Impact: Reactivity: The amino group enables conjugation or diazotization reactions, broadening utility in drug design. Synthesis: Optimized via nitro reduction (93% yield) in toluene under reflux .
Methyl 5-Bromo-2-Methoxy-4-(Trifluoromethyl)Benzoate
- Structural Difference : Benzyloxy replaced with trifluoromethyl (-CF₃).
- Impact :
Heterocyclic Derivatives
[4-(Benzyloxy)-5-Bromo-3-Methoxypyridin-2-yl]Methyl Acetate
- Structural Difference : Aromatic benzene replaced with pyridine.
- Impact: Electronic Properties: Pyridine’s nitrogen introduces basicity and alters π-electron distribution. Applications: Potential use in kinase inhibitors or metal-chelating agents .
Biological Activity
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Benzyloxy Group : Enhances lipophilicity and may influence binding to biological targets.
- Bromo Group : Acts as an electron-withdrawing group, potentially increasing the reactivity of the compound.
- Methoxy Group : Known to participate in hydrogen bonding, which can affect the compound's interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing biochemical pathways. The specific interactions depend on the structural characteristics imparted by its functional groups.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. The presence of methoxy and benzyloxy groups may enhance its ability to scavenge free radicals, thus protecting cells from damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Effects :
- A study assessed the antimicrobial efficacy of various derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antioxidant Evaluation :
- In another research effort, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a scavenging effect comparable to standard antioxidants such as ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress.
- Drug Development Applications :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notable Features |
|---|---|---|---|
| This compound | Yes | Yes | Contains benzyloxy and methoxy groups |
| Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | Moderate | Moderate | Nitro group enhances reactivity |
| Methyl 4-Nitrobenzoate | Limited | Low | Lacks additional functional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
